Cas no 1234805-80-1 (2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)methyl-N-(thiophen-3-yl)methylacetamide)

2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)methyl-N-(thiophen-3-yl)methylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)methyl-N-(thiophen-3-yl)methylacetamide
- F5854-0981
- VU0523864-1
- 1234805-80-1
- AKOS024522404
- 2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide
- 2-(2,4-dichlorophenoxy)-N-[(pyridin-2-yl)methyl]-N-[(thiophen-3-yl)methyl]acetamide
-
- インチ: 1S/C19H16Cl2N2O2S/c20-15-4-5-18(17(21)9-15)25-12-19(24)23(10-14-6-8-26-13-14)11-16-3-1-2-7-22-16/h1-9,13H,10-12H2
- InChIKey: SXKRTOFFWIMTFZ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1OCC(N(CC1C=CC=CN=1)CC1=CSC=C1)=O)Cl
計算された属性
- せいみつぶんしりょう: 406.0309543g/mol
- どういたいしつりょう: 406.0309543g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 7
- 複雑さ: 457
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.7Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)methyl-N-(thiophen-3-yl)methylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5854-0981-5μmol |
2-(2,4-dichlorophenoxy)-N-[(pyridin-2-yl)methyl]-N-[(thiophen-3-yl)methyl]acetamide |
1234805-80-1 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5854-0981-4mg |
2-(2,4-dichlorophenoxy)-N-[(pyridin-2-yl)methyl]-N-[(thiophen-3-yl)methyl]acetamide |
1234805-80-1 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5854-0981-3mg |
2-(2,4-dichlorophenoxy)-N-[(pyridin-2-yl)methyl]-N-[(thiophen-3-yl)methyl]acetamide |
1234805-80-1 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5854-0981-1mg |
2-(2,4-dichlorophenoxy)-N-[(pyridin-2-yl)methyl]-N-[(thiophen-3-yl)methyl]acetamide |
1234805-80-1 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5854-0981-2mg |
2-(2,4-dichlorophenoxy)-N-[(pyridin-2-yl)methyl]-N-[(thiophen-3-yl)methyl]acetamide |
1234805-80-1 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5854-0981-5mg |
2-(2,4-dichlorophenoxy)-N-[(pyridin-2-yl)methyl]-N-[(thiophen-3-yl)methyl]acetamide |
1234805-80-1 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5854-0981-2μmol |
2-(2,4-dichlorophenoxy)-N-[(pyridin-2-yl)methyl]-N-[(thiophen-3-yl)methyl]acetamide |
1234805-80-1 | 2μmol |
$57.0 | 2023-09-09 |
2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)methyl-N-(thiophen-3-yl)methylacetamide 関連文献
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)methyl-N-(thiophen-3-yl)methylacetamideに関する追加情報
Introduction to Compound with CAS No 1234805-80-1 and Product Name: 2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)methyl-N-(thiophen-3-yl)methylacetamide
The compound identified by the CAS number 1234805-80-1 and the product name 2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)methyl-N-(thiophen-3-yl)methylacetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural features of this molecule, particularly the presence of chloro substituents, a pyridine ring, and a thiophene moiety, contribute to its unique chemical properties and potential therapeutic applications.
In recent years, the development of novel agrochemicals and pharmaceuticals has been heavily influenced by the integration of advanced computational chemistry techniques. These methods allow researchers to predict the biological activity of compounds with high accuracy before they are synthesized in the laboratory. The compound in question has been subjected to extensive virtual screening and molecular docking studies, which have revealed its potential as an inhibitor of various enzymatic targets. This has opened up new avenues for its development into a lead compound for drug discovery.
The chloro substituents in the molecule play a crucial role in its interaction with biological targets. Chlorine atoms are known to enhance the lipophilicity of molecules, which can improve their ability to cross cell membranes. This property is particularly important for drugs that need to reach their target sites within the body. Additionally, the pyridine ring contributes to the compound's ability to form hydrogen bonds with biological molecules, further enhancing its binding affinity. The presence of a thiophene moiety adds another layer of complexity to its structure, which can influence its metabolic stability and bioavailability.
Recent studies have highlighted the importance of heterocyclic compounds in drug development. Heterocycles such as pyridine and thiophene are widely recognized for their role in medicinal chemistry due to their diverse biological activities. The compound 2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)methyl-N-(thiophen-3-yl)methylacetamide is no exception and has shown promising results in preliminary pharmacological studies. These studies have indicated that it may have applications in treating various diseases, including inflammatory disorders and infectious diseases.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework of the molecule. These techniques not only improve the efficiency of the synthesis but also allow for greater control over the stereochemistry of the product. This is crucial for ensuring that the final compound exhibits the desired biological activity.
One of the key challenges in drug development is achieving optimal pharmacokinetic properties. The compound 2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)methyl-N-(thiophen-3-yl)methylacetamide has been evaluated for its solubility, stability, and metabolic profile. These studies have provided valuable insights into how the molecule behaves within the body and how it can be modified to improve its overall efficacy. For instance, modifications to the chloro substituents or the pyridine ring could potentially enhance its bioavailability while maintaining or even improving its biological activity.
The potential applications of this compound extend beyond traditional pharmaceuticals. It has shown promise as a lead candidate for developing novel agrochemicals that can protect crops from pests and diseases without harming beneficial organisms. This aligns with global efforts to develop sustainable agricultural practices that minimize environmental impact while maintaining high crop yields.
Future research on this compound will focus on further optimizing its chemical structure to enhance its therapeutic potential. This will involve both computational modeling and experimental validation. By combining these approaches, researchers can identify structural modifications that will improve drug-like properties such as solubility, bioavailability, and metabolic stability.
In conclusion, the compound with CAS number 1234805-80-1 and product name 2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)methyl-N-(thiophen-3-yl)methylacetamide represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in addressing some of humanity's most pressing health challenges.
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